molecular formula C9H16O4 B8650984 ethyl 2-((5-oxopentyl)oxy)acetate CAS No. 106555-78-6

ethyl 2-((5-oxopentyl)oxy)acetate

Cat. No.: B8650984
CAS No.: 106555-78-6
M. Wt: 188.22 g/mol
InChI Key: YNJMSZLXVZTNQY-UHFFFAOYSA-N
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Description

Ethyl 2-((5-oxopentyl)oxy)acetate is an organic ester characterized by a 5-oxopentyl ether side chain attached to an acetate backbone. Such compounds often serve as intermediates in drug development due to their reactivity in nucleophilic substitutions or ester hydrolysis. For instance, structurally similar coumarin-derived esters (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) exhibit pharmacological activities, including anticoagulant and antitumor properties .

Properties

CAS No.

106555-78-6

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-(5-oxopentoxy)acetate

InChI

InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3

InChI Key

YNJMSZLXVZTNQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 5-oxopentanoic acid

    Reduction: 5-hydroxypentyl alcohol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound* C₉H₁₆O₄ 188.22 N/A 5-oxopentyl ether
Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate C₁₅H₁₄O₄ 258.27 176–177 Naphthalene-formyl group
Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate C₁₃H₁₂O₅ 248.23 N/A Coumarin-6-yl ether
Ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate C₁₂H₁₃ClO₄ 256.68 N/A Chloro-ethoxyphenyl ketone
Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate C₁₁H₁₅NO₃ 209.24 N/A Cyclohexenyl-cyanide ether
Ethyl 2-(2-acetylphenoxy)acetate (Sofalcone intermediate) C₁₇H₂₂O₅ 306.35 N/A Prenyl-acetylphenoxy group

*Note: Data for this compound are inferred from structural analogs due to absence in evidence.

Key Observations :

  • Substituent Effects : The 5-oxopentyl group in the target compound likely enhances solubility in polar solvents compared to aromatic analogs (e.g., naphthalenyl or coumarin derivatives) . Conversely, aromatic substituents (e.g., coumarin) contribute to planar molecular stacking, as seen in crystallographic studies .
  • Thermal Stability : Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate exhibits a high melting point (176–177°C), attributed to strong intermolecular interactions in its crystalline form . Aliphatic analogs like the target compound may have lower melting points due to flexible chains.

Crystallographic and Interaction Analysis

  • Coumarin Derivatives: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in a monoclinic system (C2/c space group) with layered structures stabilized by C–H⋯O hydrogen bonds .
  • Hydrogen Bonding: Non-classical C–H⋯O interactions dominate in coumarin analogs, whereas aliphatic chains (e.g., 5-oxopentyl) may prioritize van der Waals interactions .

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